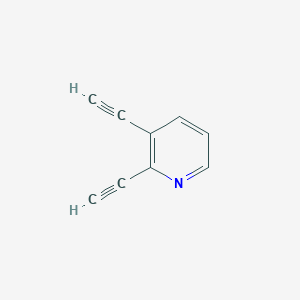

2,3-Diethynylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Diethynylpyridine is a pyridine derivative featuring ethynyl (-C≡CH) groups at the 2- and 3-positions of the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, supramolecular assembly, and materials science. The ethynyl groups enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, facilitating the synthesis of functionalized ligands or macrocycles . However, direct experimental data on this compound are notably absent in the provided evidence, which instead focuses on isomers such as 2,6-diethynylpyridine and 1,3-diethynylpyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,3-dibromopyridine with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, conducted in an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing continuous flow techniques to enhance production rates.

Chemical Reactions Analysis

Hydrogen Bonding Interactions

Both 2,6- and 3,5-diethynylpyridine exhibit distinct hydrogen bonding (HB) behaviors with donors and acceptors:

| Interaction Partner | Binding Mechanism | Association Constant (Kc) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|

| Trimethylphosphate | ≡C–H···O HB + C≡C···CH₃ secondary interaction | 0.8–0.9 mol⁻¹ dm³ | 5–8 |

| Phenol | OH···N HB ± C≡C···HO cooperative interaction | ~5 mol⁻¹ dm³ | 15–35 |

-

2,6-Diethynylpyridine : Simultaneous OH···N and OH···C≡C interactions with phenol due to spatial proximity of ethynyl groups.

-

3,5-Diethynylpyridine : Only OH···N interaction with phenol; cooperativity arises from resonance-assisted HB .

3,5-Diethynylpyridine in Coordination Chemistry

3,5-Diethynylpyridine reacts with gold(I) precursors to form dinuclear and trinuclear complexes:

-

Example Reaction :

3,5-Py(C≡CH)2+PPN[Au(acac)2]→PPN[Au{C≡C(Py)C≡CH}2] -

Key Products :

High-Pressure Polymerization

2,6-Diethynylpyridine polymerizes under pressure to form 1D carbon materials:

-

Conditions : 4–30.7 GPa.

-

Mechanism :

Supramolecular Cocrystal Engineering

2,6-Diethynylpyridine derivatives form π-conjugated sheets with bis(iodoethynyl)pyridines:

-

Key Interactions :

G-Quadruplex DNA Binding (2,6-Diethynylpyridine Derivatives)

Triazole-linked derivatives stabilize G-quadruplex DNA:

Scientific Research Applications

2,3-Diethynylpyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials .

Mechanism of Action

The mechanism of action of 2,3-diethynylpyridine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. The ethynyl groups can participate in π-π interactions and conjugation, influencing the electronic properties of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Key Observations :

- 2,6-Diethynylpyridine is the most widely studied isomer. It serves as a precursor for ligands with tridentate binding pockets (e.g., 2,6-bis(1,2,3-triazol-4-yl)pyridine), enabling coordination with metals like Fe(II) and Ag(I) to form metallosupramolecular structures .

- 1,3-Diethynylpyridine has been utilized in synthesizing symmetric triazole-containing compounds for inhibiting tumor-associated lactate dehydrogenase, though its low solubility often complicates purification .

- 2,5-Diethynylpyridine exhibits strong electronic coupling in ferrocene-based molecular frameworks, making it suitable for studying electron transfer mechanisms in molecular diodes .

Reactivity and Coordination Chemistry

- CuAAC Reactivity : All diethynylpyridines participate in CuAAC reactions to form triazole-linked architectures. For example:

- Metal Coordination :

Electronic and Material Properties

- 2,5-Diethynylpyridine demonstrates significant electronic coupling (Hab = 10–15 kcal/mol in CH2Cl2) in ferrocene-based systems, enabling efficient electron transfer across molecular bridges .

- 2,6-Diethynylpyridine derivatives form self-healing hydrogels when coordinated with Ni(II), showcasing stimuli-responsive mechanical properties .

Challenges and Limitations

- Solubility : 1,3-Diethynylpyridine-derived macrocycles suffer from poor solubility (<2 mg/mL in DMSO), complicating characterization .

- Synthetic Complexity : Direct cyclization of 2,6-diethynylpyridine with azides requires careful optimization (e.g., low concentrations, specific catalysts) to avoid side products .

Biological Activity

2,3-Diethynylpyridine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and interactions with biological systems.

This compound is characterized by two ethynyl groups attached to the pyridine ring. This structure contributes to its unique chemical reactivity and ability to form coordination complexes. The compound is synthesized through various methods, including Sonogashira coupling reactions, which allow for the introduction of ethynyl groups onto the pyridine framework .

Anticancer Activity

Research has indicated that compounds related to diethynylpyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can bind to cisplatin, a well-known anticancer drug, enhancing its efficacy . The binding interactions were monitored using NMR spectroscopy, revealing that this compound derivatives could stabilize cisplatin in solution, potentially leading to improved therapeutic outcomes.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes involved in critical biological pathways. For example, some studies have explored the ability of diethynylpyridine derivatives to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism . Inhibition of these enzymes can lead to altered pharmacokinetics for various drugs, impacting their effectiveness and safety profiles.

Binding Studies

Binding affinity studies using NMR titration have demonstrated that this compound can interact with various biological molecules. For instance, it has been shown to form stable complexes with anions through hydrogen bonding and π-π stacking interactions . These interactions are crucial for understanding how this compound can modulate biological processes at the molecular level.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Anticancer Drug Development : A study investigated the use of this compound as a scaffold for developing novel anticancer agents. The derivatives showed promising activity against various cancer cell lines and were further optimized for improved selectivity and potency.

- Antiviral Properties : Research has also explored the antiviral properties of diethynylpyridine derivatives against viruses such as Hepatitis C. The compounds demonstrated inhibitory activity on viral proteases, suggesting a potential role in antiviral therapy .

- Material Science Applications : Beyond pharmacological applications, this compound has been utilized in creating functional materials due to its ability to form coordination complexes with metals. These materials have applications in sensors and catalysis.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for functionalizing 2,3-diethynylpyridine to generate pyrazole derivatives?

The cascade reaction between N-tosylhydrazones and alkynes is a robust method for synthesizing 2-(pyrazol-3-yl)pyridines. Under controlled conditions (e.g., K₂CO₃ as a base and Cu catalysis), selective functionalization of one ethynyl group in 2,6-diethynylpyridine can yield derivatives like 3l or 3s , leaving the second triple bond available for further modifications such as CuAAC (copper-catalyzed azide-alkyne cycloaddition) . This approach enables the creation of complex ligands (e.g., tetradentate NNNN systems) in two steps from commercial precursors.

Q. How can solubility challenges during NMR characterization of this compound macrocycles be addressed?

Macrocyclic derivatives of 2,6-diethynylpyridine, such as tetratriazole systems, often exhibit poor solubility. Strategies include:

- Using DMSO-d₆ as a solvent, though solubility may remain <2 mg/mL.

- Purification via recrystallization from hot DMF or column chromatography after Cu catalyst removal with EDTA/NH₃(aq) .

- Employing mono-protected precursors (e.g., TIPS-protected alkynes) to improve intermediate solubility .

Advanced Research Questions

Q. Why do computational models predict feasible catenane formation with 2,6-diethynylpyridine-based ML₂ complexes, yet experimental attempts fail?

Molecular dynamics simulations (GFN2-xTB methodology) suggest steric feasibility for catenanes, but experimental failures may arise from:

- Insufficient precursor geometric alignment during self-assembly.

- Kinetic traps or competing reaction pathways (e.g., polymerization).

- Sensitivity to solvent polarity and metal-ion templates (Zn²⁺, Co²⁺, Ni²⁺ tested). Refer to hydrogen-bonding precedents in btp [2]catenanes, where macrocycle size and precursor geometry critically influence outcomes .

Q. How can the electronic properties of 2,5-diethynylpyridine-based molecular frameworks be computationally optimized for nanoelectronics?

Density functional theory (DFT) and time-dependent DFT (TDDFT) reveal that 2,5-diethynylpyridine bridges in ferrocene-based systems enable mixed-valence electron transfer. Key parameters include:

- π-conjugation length and substituent effects on HOMO-LUMO gaps.

- Constrained DFT (CDFT) to simulate electron localization/delocalization. These methods guide the design of molecular diodes with tailored redox and optical properties .

Q. What strategies enhance fluorescence quantum yields in 2,6-diethynylpyridine-derived polymers?

Quaternization of pyridine nitrogen (e.g., with methyl iodide) red-shifts UV-vis absorption and increases fluorescence quantum efficiency (0.06–0.223 for polymers vs. 0.015–0.058 for monomers). Doping with iodine further converts these systems from insulators to semiconductors, enabling optoelectronic applications .

Q. Methodological Challenges and Data Contradictions

Q. How should researchers resolve contradictions between predicted and experimental outcomes in supramolecular assembly?

Case study: Failed catenane synthesis with 2,6-diethynylpyridine ML₂ complexes.

- Root-cause analysis : Compare computational models (e.g., bond angles, steric clashes) with experimental conditions (solvent, concentration).

- Alternative approaches : Test smaller macrocycles or alternative azide-alkyne click chemistry protocols .

Q. What experimental controls are critical for selective mono-functionalization of this compound?

- Stoichiometric control : Limit alkyne/azide ratios to 1:1.

- Temperature modulation : Lower temperatures favor kinetic over thermodynamic products.

- Protecting groups : Use TIPS or other bulky groups to block undesired reaction sites .

Q. Characterization and Applications

Q. How can HRESI-MS and ¹H NMR distinguish between bis(pyrazolyl)pyridine regioisomers?

- HRESI-MS confirms molecular mass (e.g., [C₃₈H₃₄N₁₄O₄∙H]⁺ at m/z 751.2957).

- ¹H NMR distinguishes substituent environments:

- Aromatic protons (δ 8.73 ppm for triazole, δ 7.96–7.99 ppm for pyridine).

- Ethylene glycol linkers (δ 4.35–4.85 ppm) .

Q. What role does this compound play in designing multidentate ligands for catalysis?

Bis(pyrazolyl)pyridines act as NNN-tridentate or NNNNN-pentadentate ligands. Applications include:

- Transition-metal catalysis (e.g., CuAAC).

- Stabilizing metal-organic frameworks (MOFs) with tunable coordination geometries .

Q. Safety and Compliance

Q. What safety protocols are essential for handling ethynylpyridine derivatives?

Properties

Molecular Formula |

C9H5N |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2,3-diethynylpyridine |

InChI |

InChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H |

InChI Key |

MICZGSDPOZUBDZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(N=CC=C1)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.